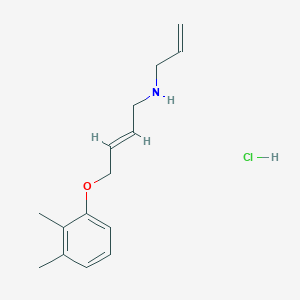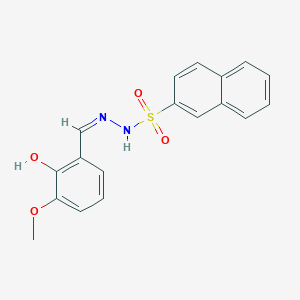
N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMXB-A, and it is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is found in the brain, and it is involved in various physiological and pathological processes, including learning and memory, inflammation, and neuroprotection.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride has been extensively studied for its potential applications in various fields. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
In immunology, N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This compound has also been shown to have potential applications in cancer therapy by inhibiting the growth and migration of cancer cells.
Wirkmechanismus
N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride exerts its effects by selectively binding to the α7 nAChR. This receptor is found in the brain, and it is involved in various physiological and pathological processes, including learning and memory, inflammation, and neuroprotection. Activation of the α7 nAChR by N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory.
Biochemical and Physiological Effects
N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function and memory, reduce inflammation, and have neuroprotective effects. It has also been shown to have potential applications in cancer therapy by inhibiting the growth and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride in lab experiments is its high selectivity for the α7 nAChR. This allows for specific targeting of this receptor and reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, allowing for potential applications in neuroscience research.
One of the limitations of using N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer and study in vitro and in vivo. Another limitation is the lack of long-term safety data, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research involving N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential applications in cancer therapy and immunology. Additionally, future research could focus on optimizing the synthesis method and improving the solubility of this compound to facilitate its use in lab experiments.
Synthesemethoden
The synthesis of N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride involves several steps. The first step is the synthesis of 4-(2,3-dimethylphenoxy)but-2-en-1-amine, which is achieved by reacting 2,3-dimethylphenol with allylamine in the presence of a catalyst. The second step involves the reaction of the resulting product with hydrochloric acid to obtain N-allyl-4-(2,3-dimethylphenoxy)but-2-en-1-amine hydrochloride. This synthesis method has been optimized to yield a high purity product with a high yield.
Eigenschaften
IUPAC Name |
(E)-4-(2,3-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-4-10-16-11-5-6-12-17-15-9-7-8-13(2)14(15)3;/h4-9,16H,1,10-12H2,2-3H3;1H/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWDWKFARFIYJZ-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC=CCNCC=C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC/C=C/CNCC=C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6037332.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6037348.png)
![1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B6037349.png)
![2-methoxy-2-phenyl-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6037351.png)
![4-tert-butyl-N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037355.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6037363.png)

![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B6037384.png)
![methyl 2-[({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6037401.png)
![7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6037402.png)

![6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6037420.png)
![2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B6037426.png)